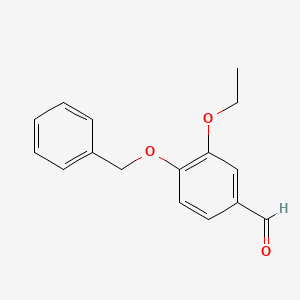

4-苄氧基-3-乙氧基苯甲醛

描述

Synthesis Analysis

The synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde and related compounds typically involves O-alkylation reactions and the Vilsmeier-Hack (V-H) reaction. A study by Lu Yong-zhong (2011) demonstrated the synthesis of a similar compound, 4-benzyloxy-2-methoxybenzaldehyde, with an overall yield of 82.26% under optimized conditions (Lu Yong-zhong, 2011). These conditions included the use of TBAB as a catalyst and specific ratios and temperatures for the V-H reaction.

Molecular Structure Analysis

The molecular structure of derivatives of 4-Benzyloxy-3-ethoxybenzaldehyde has been elucidated through various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and UV spectral data. The study of such compounds often reveals interesting aspects of their molecular geometry and electronic properties. For example, Hafeez et al. (2019) provided detailed structural characterization of bis-aldehyde monomers and their conductive polyazomethines, highlighting the importance of molecular structure in determining material properties (Hafeez et al., 2019).

科学研究应用

合成应用

4-苄氧基-3-乙氧基苯甲醛已通过各种化学反应合成,展示了它在合成化学中的潜力。例如,类似化合物4-苄氧基-2-甲氧基苯甲醛是通过O-烷基化和Vilsmeier-Hack反应合成的,在优化条件下产率高(Lu Yong-zhong, 2011)。此外,苯甲醛衍生物已被研究用于固相有机合成,表明这类化合物在复杂分子的合成中的相关性(E. Swayze, 1997)。

振动和分子相互作用研究

该化合物及其衍生物已通过拉曼光谱研究,为分子相互作用和振动弛豫提供了见解。这些研究对于理解这些分子的物理性质至关重要(V. Ramakrishnan等,2009)。

催化和有机转化

研究表明,4-苄氧基-3-乙氧基苯甲醛可以参与催化和有机转化。例如,关于Cu(OAc)2催化的苄基C(sp3)–H氧功能化的研究突显了苯甲醛衍生物在药物应用中的潜力(Jian'an Jiang等,2014)。

聚合物的合成和表征

这种化合物在聚合物的合成和表征中也具有重要意义。从苯甲醛衍生物合成的聚(偶氮亚甲基)表现出显着的物理化学性质和电导率,表明它们在材料科学中的潜力(A. Hafeez et al., 2019)。

抗癌活性

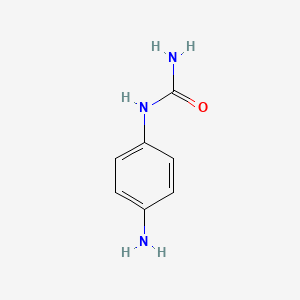

苄氧基苯甲醛衍生物已被探索其抗癌活性。对HL-60细胞的研究表明,某些衍生物表现出显著活性,为癌症治疗的进一步研究提供了途径(Chin-Fen Lin et al., 2005)。

安全和危害

The safety information for 4-Benzyloxy-3-ethoxybenzaldehyde indicates that it has hazard statements H315-H319-H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

3-ethoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOFQZRLIYPMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340080 | |

| Record name | 4-Benzyloxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3-ethoxybenzaldehyde | |

CAS RN |

60186-33-6 | |

| Record name | 4-Benzyloxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Benzyloxy-3-ethoxybenzaldehyde in the synthesis of (E)-4-[4-(Benzyloxy)-3-ethoxybenzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one?

A1: 4-Benzyloxy-3-ethoxybenzaldehyde acts as a reactant in the synthesis. It reacts with 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one to form the final product, (E)-4-[4-(Benzyloxy)-3-ethoxybenzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. [] You can access the paper here:

Q2: Are there any notable structural features in the final product related to the 4-Benzyloxy-3-ethoxybenzaldehyde moiety?

A2: Yes, the ethylvanillin group, originating from the 4-Benzyloxy-3-ethoxybenzaldehyde, exhibits specific spatial orientations within the final compound structure. It forms dihedral angles of 72.97° and 76.75° with the two terminal phenyl rings and a 39.24° angle with the pyrazolone ring. [] These structural details are important for understanding potential interactions with other molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

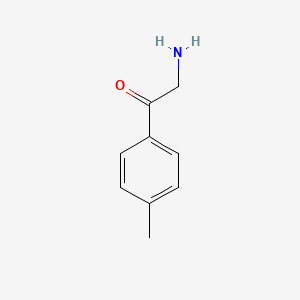

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

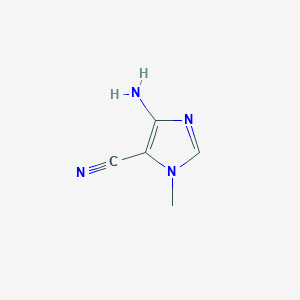

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)